![molecular formula C19H22N4O B3016570 N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-41-1](/img/structure/B3016570.png)
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide" is a complex molecule that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and applications, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of N-substituted benzamide derivatives, as described in the first paper, involves the treatment of precursor compounds with KOH followed by reaction with nickel salts to form nickel complexes . Similarly, the synthesis of N-substituted imidazolylbenzamides involves specific substitutions on the benzamide moiety to achieve desired electrophysiological activities . These methods suggest that the synthesis of the compound would likely involve a multi-step process, potentially including the formation of an imidazole ring followed by subsequent functionalization.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as single-crystal X-ray diffraction, as seen in the first paper, where the molecular structures of nickel complexes were determined . Additionally, computational methods like DFT (Density Functional Theory) are used to optimize theoretical structures, as seen in the fourth paper . These techniques would be applicable in analyzing the molecular structure of "this compound" to understand its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their chemical structures and the functional groups present. For example, the nickel complexes in the first paper are used in ethylene oligomerization, indicating that the metal center and ligands are reactive towards ethylene . The electrophysiological activity of N-substituted imidazolylbenzamides suggests that these compounds can interact with biological targets, such as ion channels . These insights can help predict the types of chemical reactions that "this compound" might undergo, including potential biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its structure. For instance, the solubility, melting point, and stability can be influenced by the presence of specific functional groups and the overall molecular geometry. The fourth paper discusses the crystallization of a benzimidazole derivative and its intermolecular hydrogen bonding, which can affect its physical properties . These properties are crucial for the practical application of the compound, such as in drug formulation or material processing.
Aplicaciones Científicas De Investigación
Nonpeptide Angiotensin II Receptor Antagonists
Research on nonpeptide angiotensin II (AII) receptor antagonists has led to the development of N-(biphenylylmethyl)imidazoles, which demonstrate potent antihypertensive effects when administered orally. This category includes compounds with structural similarities to the query compound, showcasing the essential role of specific functional groups for biological activity. Notably, the study highlights the importance of ortho-substituted acids for high affinity towards the AII receptor and oral potency, with tetrazole derivatives showing significant effectiveness (Carini et al., 1991).
Antitumor Imidazotetrazines
The synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent, highlight the therapeutic potential of imidazole derivatives in oncology. This compound demonstrates curative activity against specific leukemia strains and may act as a prodrug for acyclic triazene derivatives, indicating a mechanism of action involving DNA alkylation (Stevens et al., 1984).
Cardiac Electrophysiological Activity
The development of N-substituted imidazolylbenzamides or benzene-sulfonamides as selective class III agents for cardiac arrhythmias demonstrates the versatility of imidazole derivatives. These compounds have shown comparable potency to existing clinical candidates, emphasizing the potential of the 1H-imidazol-1-yl moiety in designing therapeutics for cardiovascular diseases (Morgan et al., 1990).
Antimicrobial Activity
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) with variations in linkers and substituents reveal significant antimicrobial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This research underscores the importance of structural modifications in enhancing the therapeutic potential of imidazole derivatives against infectious diseases (Lv et al., 2017).
Anti-inflammatory and Analgesic Activities
Investigations into novel indole derivatives with imidazole, benzimidazole, or benzoxazole groups have identified compounds with promising anti-inflammatory activity and lower ulcerogenic liability than traditional NSAIDs. This research highlights the potential of integrating imidazole structures into anti-inflammatory and analgesic agents, offering alternatives with reduced side effects (Verma et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-10-14-4-2-3-5-18(14)23(13)9-8-20-19(24)15-6-7-16-17(11-15)22-12-21-16/h2-5,10,12,15H,6-9,11H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECQOEGHWVOTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3CCC4=C(C3)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)
![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)
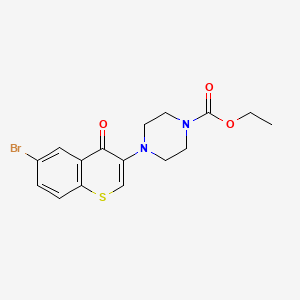
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3016497.png)
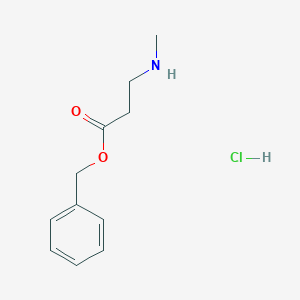
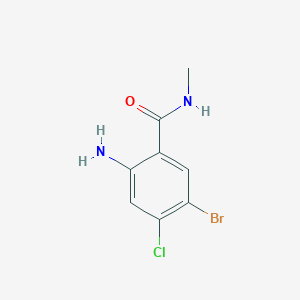
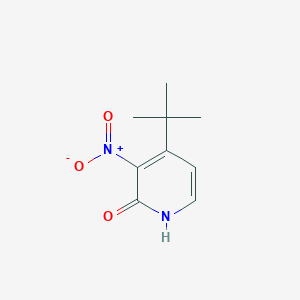
![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)
![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)
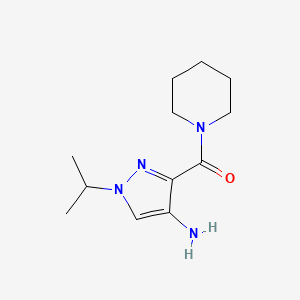
![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)
![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)